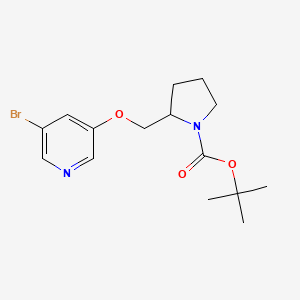

1-Boc-2-((5-bromopyridin-3-yloxy)methyl)pyrrolidine

Descripción

1-Boc-2-((5-bromopyridin-3-yloxy)methyl)pyrrolidine is a Boc-protected pyrrolidine derivative featuring a 5-bromopyridin-3-yloxy methyl substituent. Its molecular formula is C₁₅H₂₁BrN₂O₃, with a molecular weight of 357.26 g/mol, and it has a CAS registry number of 1311254-65-5 . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the pyrrolidine nitrogen, enhancing stability during synthetic processes.

Propiedades

IUPAC Name |

tert-butyl 2-[(5-bromopyridin-3-yl)oxymethyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O3/c1-15(2,3)21-14(19)18-6-4-5-12(18)10-20-13-7-11(16)8-17-9-13/h7-9,12H,4-6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXWTVYJDXBMCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1COC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401120174 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(5-bromo-3-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401120174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311254-65-5 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(5-bromo-3-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311254-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(5-bromo-3-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401120174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents, bases, and catalysts to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental sustainability.

Análisis De Reacciones Químicas

Types of Reactions: 1-Boc-2-((5-bromopyridin-3-yloxy)methyl)pyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: Such as Suzuki-Miyaura coupling, where the compound forms carbon-carbon bonds with other organic molecules.

Common Reagents and Conditions:

Bases: Potassium carbonate, sodium hydroxide.

Catalysts: Palladium-based catalysts for coupling reactions.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .

Aplicaciones Científicas De Investigación

Nicotinic Acetylcholine Receptor Modulation

Research indicates that derivatives of pyrrolidine compounds, including those similar to 1-Boc-2-((5-bromopyridin-3-yloxy)methyl)pyrrolidine, exhibit significant interactions with nicotinic acetylcholine receptors (nAChRs). These interactions can lead to potential therapeutic effects in treating conditions such as depression and nicotine dependence. For instance, studies on related compounds have shown that they can act as partial agonists at α4β2-nAChRs, which are implicated in mood regulation and cognitive function .

Antiviral Activity

Recent investigations into pyrrolidine derivatives have highlighted their antiviral properties, particularly against SARS-CoV-2. Compounds structurally related to 1-Boc-2-((5-bromopyridin-3-yloxy)methyl)pyrrolidine have been evaluated for their ability to inhibit viral replication. The structure-activity relationship (SAR) studies suggest that modifications to the pyrrolidine ring can enhance antiviral efficacy while minimizing cytotoxicity .

Case Study 1: Antidepressant Effects

A study examining the pharmacological profile of related compounds demonstrated that they possess antidepressant-like effects in animal models. The mechanism was attributed to the modulation of nAChR activity, suggesting that similar derivatives could be explored for developing novel antidepressant therapies .

Case Study 2: Antiviral Profiling

In a comprehensive screening of antiviral agents, several pyrrolidine analogs were tested against SARS-CoV-2. The findings indicated that specific structural features, including the presence of halogenated pyridines, significantly contributed to antiviral potency. This suggests that 1-Boc-2-((5-bromopyridin-3-yloxy)methyl)pyrrolidine could serve as a lead compound for further optimization in antiviral drug development .

Data Table: Summary of Research Findings

Mecanismo De Acción

The mechanism by which 1-Boc-2-((5-bromopyridin-3-yloxy)methyl)pyrrolidine exerts its effects involves its ability to participate in various chemical reactions. The Boc group protects the pyrrolidine nitrogen, allowing selective reactions at other sites. The bromopyridin-3-yloxy moiety can undergo substitution and coupling reactions, facilitating the formation of complex structures. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparación Con Compuestos Similares

1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine

- Molecular Formula : C₁₃H₁₈BrN₃O₃

- Molecular Weight : 344.20 g/mol

- CAS Number : 914347-79-8

- Key Differences :

- Heterocyclic Core : Replaces the pyridine ring with a pyrimidine ring, altering electronic properties and hydrogen-bonding capacity.

- Substituent Position : The bromine and oxygen are positioned at the 2-yloxy site on pyrimidine versus the 3-yloxy site on pyridine in the target compound.

- Applications : Likely used in nucleoside analogs or kinase inhibitors due to pyrimidine’s prevalence in such contexts.

tert-Butyl 3-((5-Bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Molecular Formula: Not explicitly provided, but structural data indicate additional dimethoxymethyl groups .

- Synthetic Utility: The dimethoxymethyl group may serve as a protecting or directing group in multi-step syntheses.

N-Boc-2-Amino-5-bromopyrimidine

- Molecular Formula : C₉H₁₃BrN₄O₂

- CAS Number : 634468-96-5

- Key Differences: Backbone Structure: Lacks the pyrrolidine ring, focusing instead on a Boc-protected aminopyrimidine. Similarity Score: 0.65 (structural alignment via ), indicating moderate overlap in functional groups.

Structural and Functional Analysis

Electronic and Steric Effects

- Pyridine vs. Pyrimidine : Pyridine’s electron-deficient nature contrasts with pyrimidine’s dual nitrogen atoms, influencing binding affinity in target proteins .

Tabulated Comparison of Key Compounds

Actividad Biológica

1-Boc-2-((5-bromopyridin-3-yloxy)methyl)pyrrolidine is a chemical compound with significant potential in medicinal chemistry, particularly in drug development and biological research. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing novel therapeutic agents and studying biochemical pathways.

Chemical Structure and Properties

The compound features a Boc (tert-butoxycarbonyl) protecting group on the pyrrolidine nitrogen, which provides stability and facilitates selective reactions at other sites. The 5-bromopyridin-3-yloxy moiety enhances its reactivity, allowing for substitution and coupling reactions that are crucial in organic synthesis.

1-Boc-2-((5-bromopyridin-3-yloxy)methyl)pyrrolidine's biological activity primarily arises from its ability to modify biological molecules. The bromine atom in the pyridine ring can undergo nucleophilic substitution, while the Boc group protects the nitrogen atom during these transformations. This mechanism is essential for its applications in drug development and biochemical studies.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

- Anticancer Activity : Compounds with pyrrolidine or pyridine derivatives have shown promising results against various cancer cell lines, such as A549 (human lung adenocarcinoma) cells. The structure-activity relationship (SAR) suggests that modifications to the substituents can enhance cytotoxicity while minimizing effects on non-cancerous cells .

- Antimicrobial Properties : The compound's derivatives have been explored for their effectiveness against multidrug-resistant pathogens, including Staphylococcus aureus and Escherichia coli. These studies highlight the potential of pyrrolidine derivatives as scaffolds for developing new antimicrobial agents .

Anticancer Studies

In a study evaluating the anticancer properties of various pyrrolidine derivatives, compounds similar to 1-Boc-2-((5-bromopyridin-3-yloxy)methyl)pyrrolidine demonstrated significant cytotoxicity against A549 cells. The MTT assay revealed that certain derivatives reduced cell viability significantly compared to standard treatments like cisplatin .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 1-Boc-2-((5-bromopyridin-3-yloxy)methyl)pyrrolidine | 25 | A549 |

| Cisplatin | 10 | A549 |

Antimicrobial Studies

Another study focused on the antimicrobial activity of pyrrolidine derivatives against resistant strains. The results indicated that certain modifications to the structure led to enhanced activity against resistant S. aureus strains, suggesting a pathway for developing effective antimicrobial therapies .

| Compound | Minimum Inhibitory Concentration (MIC) | Pathogen |

|---|---|---|

| 1-Boc-2-((5-bromopyridin-3-yloxy)methyl)pyrrolidine | 15 µg/mL | MRSA |

| Control (Vancomycin) | 8 µg/mL | MRSA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.